Dothiepin

描述

Dothiepin, also known as dosulepin, is a tricyclic antidepressant used primarily in the treatment of major depressive disorder. It was first introduced for medical use in 1969 in the United Kingdom. This compound is known for its ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain and improving mood.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dothiepin typically involves the following steps:

Formation of the dibenzothiepin ring system: This is achieved through a series of cyclization reactions starting from appropriate benzene derivatives.

Introduction of the propylidene side chain: This involves the reaction of the dibenzothiepin intermediate with a suitable propylidene precursor under controlled conditions.

N,N-Dimethylation:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk synthesis of intermediates: Using high-efficiency reactors and controlled environments to produce the dibenzothiepin intermediates.

Purification: Employing techniques such as recrystallization and chromatography to purify the intermediates and final product.

Quality control: Rigorous testing to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions

Dothiepin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound sulfoxide and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to its reduced forms.

Substitution: Various substitution reactions can occur on the aromatic rings and the propylidene side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.

Major Products Formed

Oxidation: this compound sulfoxide and other oxidized derivatives.

Reduction: Reduced forms of this compound.

Substitution: Halogenated and nitrated derivatives of this compound.

科学研究应用

Antidepressant Efficacy

Dothiepin is primarily recognized for its antidepressant properties. A double-blind study compared this compound with amitriptyline and placebo in treating depressed outpatients. Results indicated that both this compound and amitriptyline were effective in alleviating depressive symptoms, with this compound exhibiting a lower incidence of side effects such as dry mouth and drowsiness compared to amitriptyline .

Key Findings:

- Efficacy : this compound was equally effective as amitriptyline.

- Side Effects : Fewer CNS and cardiovascular side effects were reported.

- Clinical Significance : No significant changes in laboratory parameters were observed.

Pain Management in Rheumatoid Arthritis

This compound has shown promise in managing pain associated with rheumatoid arthritis (RA). In a study involving female outpatients with RA, this compound was administered to assess its impact on pain, disability, and early morning stiffness. The results demonstrated significant reductions in pain scores by week 4, which persisted through week 12 .

Study Details:

- Participants : 48 female outpatients with RA.

- Measurements : Pain assessed using visual analogue scale (VAS), disability via Health Assessment Questionnaire (HAQ), and mood through the Hospital Anxiety and Depression (HAD) scale.

- Outcomes : Pain reduction correlated significantly with improvements in anxiety and depression scores.

Applications in Fibromyalgia

This compound's role extends to fibromyalgia management, where it may help alleviate symptoms by enhancing serotonin and norepinephrine activity within the central nervous system. This mechanism is crucial for dampening pain signals associated with fibromyalgia .

Clinical Insights:

- Mechanism : Enhances activity of serotonin and norepinephrine.

- Clinical Use : While not FDA-approved specifically for fibromyalgia, its antidepressant properties contribute to symptom relief.

Pharmacological Properties

This compound functions as a potent inhibitor of noradrenaline and serotonin uptake. Its metabolites, particularly northiaden, also contribute to its therapeutic effects while minimizing side effects associated with other TCAs .

Comparative Pharmacology Table:

| Compound | Noradrenaline Uptake Inhibition | Serotonin Uptake Inhibition | Side Effects Profile |

|---|---|---|---|

| This compound | High | High | Lower than amitriptyline |

| Amitriptyline | Moderate | Moderate | Higher incidence |

| Northiaden | Selective | Minimal | Minimal |

Broader Implications

Beyond its primary applications, this compound has been explored for potential roles in treating other conditions, including anxiety disorders and as an adjunct therapy for chronic pain syndromes. Its unique pharmacological profile allows it to be considered in various therapeutic contexts where traditional treatments may fall short.

作用机制

Dothiepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This leads to improved mood and alleviation of depressive symptoms. This compound also has antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects, contributing to its overall therapeutic profile.

相似化合物的比较

Dothiepin is structurally and functionally similar to other tricyclic antidepressants such as amitriptyline, imipramine, and doxepin. it has some unique properties:

Lower incidence of anticholinergic side effects: Compared to amitriptyline, this compound has a lower incidence of dry mouth and other anticholinergic side effects.

Comparable efficacy: This compound is comparable in efficacy to other tricyclic antidepressants like imipramine and doxepin.

Unique sedative properties: This compound has sedative and anxiolytic properties similar to amitriptyline, making it useful in patients with coexisting anxiety.

List of Similar Compounds

- Amitriptyline

- Imipramine

- Doxepin

- Maprotiline

- Mianserin

- Fluoxetine

- Fluvoxamine

- Trazodone

生物活性

Dothiepin, also known as dosulepin, is a tricyclic antidepressant primarily used in the treatment of depression and anxiety disorders. This compound exhibits a complex pharmacological profile, influencing various neurotransmitter systems in the brain. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical applications.

This compound functions primarily as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as noradrenaline and serotonin (5-HT) in the synaptic cleft. Research indicates that this compound inhibits the reuptake of both noradrenaline and serotonin with approximately equal potency, distinguishing it from other tricyclic antidepressants that may show preferential inhibition of one over the other .

Metabolites

This compound is metabolized into several active metabolites, including:

- Northiaden : A demethylated metabolite that exhibits higher potency for noradrenaline uptake inhibition compared to this compound itself.

- This compound sulfoxide and Northiaden sulfoxide : These metabolites show significantly reduced activity as uptake inhibitors .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations approximately 3 hours post-dose. It undergoes extensive first-pass metabolism, resulting in an estimated oral bioavailability of about 30% . The drug is highly protein-bound (80-90%), which influences its distribution and therapeutic efficacy .

| Pharmacokinetic Parameter | Value |

|---|---|

| Absorption | Rapid (3 hours peak) |

| Bioavailability | ~30% |

| Protein Binding | 80-90% |

| Volume of Distribution | >10 L/kg |

Therapeutic Effects

This compound has been shown to be effective in treating various conditions beyond depression, including:

- Rheumatoid Arthritis (RA) : A study demonstrated that this compound significantly relieved pain and disability in patients with RA, with notable reductions in early morning stiffness .

- Anxiety Disorders : Its anxiolytic properties have been observed in clinical settings, providing relief from anxiety symptoms alongside depressive states.

Case Studies

- Rheumatoid Arthritis : In a randomized controlled trial involving outpatients with RA, patients treated with this compound reported significant reductions in pain and disability scores by week 4, continuing through week 12. The correlation between pain reduction and decreased depression/anxiety scores was statistically significant (p < 0.0005) .

- Severe Intoxication : Two cases of severe this compound intoxication were reported, highlighting the potential risks associated with overdose. Management strategies included supportive care and monitoring for prolonged effects due to the drug's long half-life .

- Hypomanic Symptoms : A patient transitioned from sertraline to this compound developed transient hypomanic symptoms after starting treatment with this compound. This case emphasizes the need for careful monitoring during transitions between antidepressants due to potential interactions and cumulative effects .

Safety Profile

While this compound is effective for many patients, it carries risks associated with its use:

属性

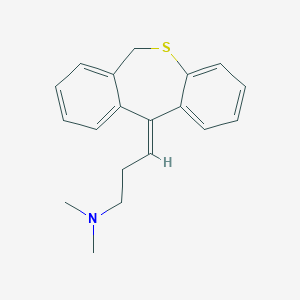

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022961 | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171-172 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 603 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |

| Details | PMID:2670509, Lancaster SG, Gonzalez JP; Drugs 38 (1): 123-47 (1989) | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

113-53-1 | |

| Record name | Dothiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 604 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。